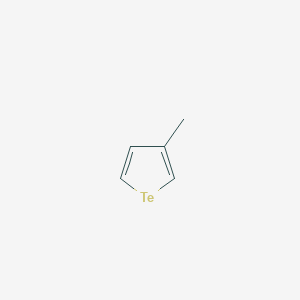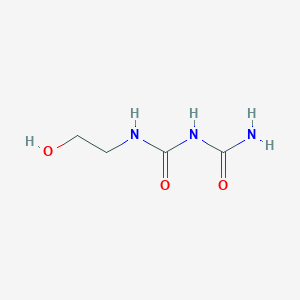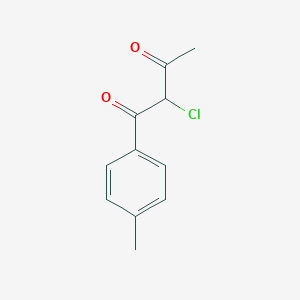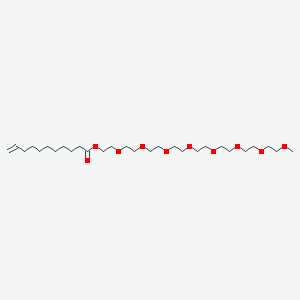
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester is a complex organic compound that belongs to the class of fatty acid esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester typically involves the esterification of 10-Undecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of castor oil derivatives. Castor oil is first converted to methyl ricinoleate, which is then pyrolyzed to yield 10-Undecenoic acid. This acid is subsequently esterified with a polyether alcohol under controlled conditions to produce the final ester.
Análisis De Reacciones Químicas
Types of Reactions
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Aplicaciones Científicas De Investigación
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a surfactant in biological systems.
Medicine: Investigated for its antifungal and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester involves its interaction with cellular membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antifungal and antimicrobial applications, where it targets the cell membranes of pathogens.
Comparación Con Compuestos Similares
Similar Compounds
10-Undecenoic acid: A monounsaturated fatty acid with similar antimicrobial properties.
Methyl 10-undecenoate: An ester of 10-Undecenoic acid with a shorter alcohol chain.
Octyl 10-undecenoate: Another ester with a different alcohol component.
Uniqueness
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester is unique due to its long polyether chain, which imparts distinct physicochemical properties. This makes it more versatile in applications requiring specific solubility and stability characteristics.
Propiedades
Número CAS |
83276-94-2 |
|---|---|
Fórmula molecular |
C28H54O10 |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C28H54O10/c1-3-4-5-6-7-8-9-10-11-28(29)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-2/h3H,1,4-27H2,2H3 |
Clave InChI |
WVZQZBRPMDMYIQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
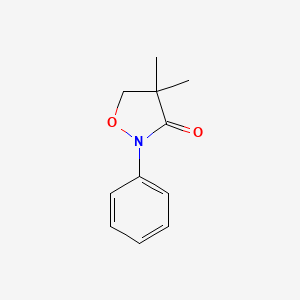
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
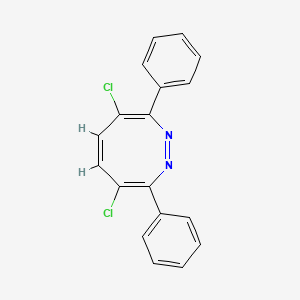
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
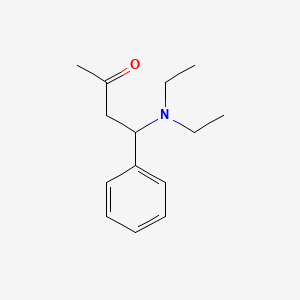

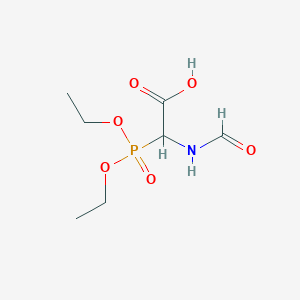
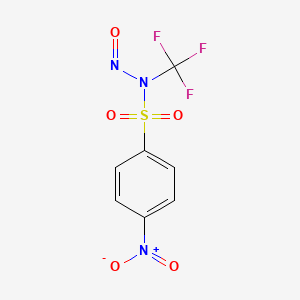
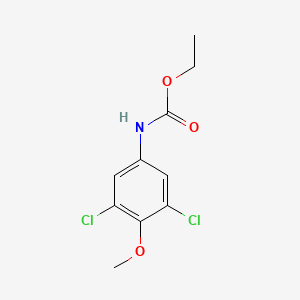
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
